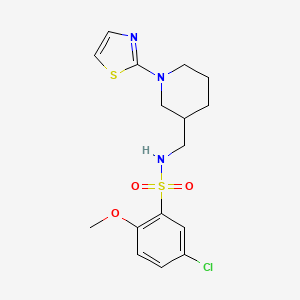
5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C11H9ClN2O2S and an average mass of 268.719 Da . It contains a thiazole ring, a piperidine ring, and a benzenesulfonamide group, among other functional groups.Scientific Research Applications
Photodynamic Therapy Application
A study describes the synthesis and characterization of new zinc phthalocyanine derivatives with potential for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms, suggesting their use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties
Another study focuses on SB-399885, a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound demonstrates significant improvement in cognitive deficits, suggesting its potential therapeutic utility in disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activity
Research into novel sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrates antimicrobial activity against various strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species. This indicates the potential for developing new antimicrobial agents (Krátký et al., 2012).
Corrosion Inhibition
A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron suggests their effectiveness in corrosion protection. Quantum chemical calculations and molecular dynamics simulations reveal these compounds' potential as corrosion inhibitors, which could have implications for industrial applications (Kaya et al., 2016).
Antiproliferative Effects
The synthesis and evaluation of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells indicate significant antiproliferative effects. These findings open avenues for developing novel therapeutics for leukemia and potentially other cancers (Kumar et al., 2014).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-23-14-5-4-13(17)9-15(14)25(21,22)19-10-12-3-2-7-20(11-12)16-18-6-8-24-16/h4-6,8-9,12,19H,2-3,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIFBNAWDCQKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2653280.png)
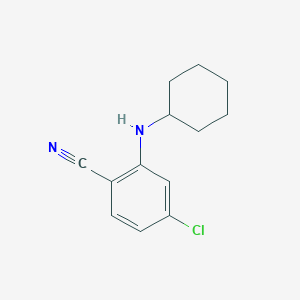

![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)
![1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2653288.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)


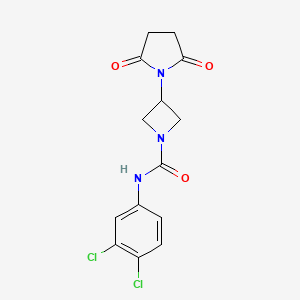
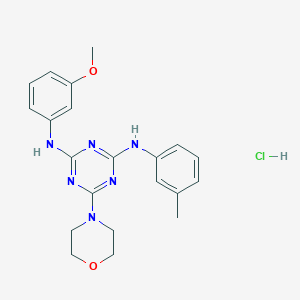
![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)
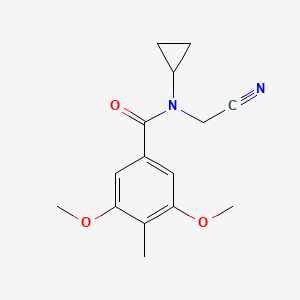
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)